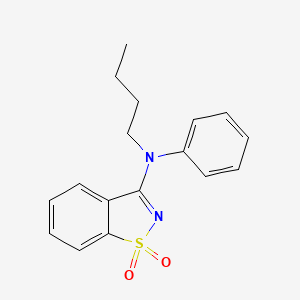

3-(butylanilino)-1H-1,2-benzisothiazole-1,1-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-1,1-dioxo-N-phenyl-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-2-3-13-19(14-9-5-4-6-10-14)17-15-11-7-8-12-16(15)22(20,21)18-17/h4-12H,2-3,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJDPPOTILHFND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C2=NS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The 1,2 Benzisothiazole 1,1 Dione Scaffold: a Privileged Structure in Chemical and Biological Research

The 1,2-benzisothiazole-1,1-dione scaffold is a bicyclic heterocyclic system that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid structure, combined with the presence of a sulfonamide group, imparts unique physicochemical properties that make it an attractive core for the design of biologically active molecules. This scaffold is a key component in a variety of compounds that have been investigated for a wide range of therapeutic applications.

The versatility of the 1,2-benzisothiazole-1,1-dione nucleus allows for chemical modifications at several positions, enabling the synthesis of large libraries of derivatives with diverse pharmacological profiles. Researchers have successfully synthesized numerous analogues by introducing different substituents on the benzene (B151609) ring and at the 3-position, leading to compounds with tailored biological activities. The inherent stability and synthetic accessibility of this scaffold further contribute to its prevalence in contemporary chemical and biological inquiry.

Key Structural Features of the 1,2-Benzisothiazole-1,1-dione Scaffold:

| Feature | Description | Significance in Research |

| Benzene Ring | Aromatic ring fused to the isothiazole (B42339) ring. | Allows for substitution to modulate lipophilicity, electronic properties, and pharmacokinetic profiles of derivatives. |

| Isothiazole Ring | Five-membered heterocyclic ring containing nitrogen and sulfur. | The core of the scaffold, contributing to its overall geometry and potential for biological interactions. |

| Dione Group | Two carbonyl groups at the 1-position of the isothiazole ring. | Influences the electronic nature of the scaffold and can participate in hydrogen bonding with biological targets. |

| Sulfonamide Moiety | The -SO2-NH- group within the isothiazole ring. | A key pharmacophore known to interact with various enzymes, making it a critical feature for biological activity. |

Historical Development and Significance of Benzisothiazole Derivatives in Scientific Literature

The exploration of benzisothiazole derivatives has a rich history, with early investigations focusing on their synthesis and fundamental chemical properties. Over the decades, the scientific community has recognized the vast potential of these compounds, leading to a surge in research aimed at uncovering their biological activities.

Initially, the synthesis of the 1,2-benzisothiazole (B1215175) core was a primary focus, with various methods being developed to construct this heterocyclic system. mdpi.com As synthetic methodologies became more refined, researchers began to explore the derivatization of this scaffold, leading to the discovery of compounds with a broad spectrum of biological effects. nih.gov

A significant milestone in the history of this class of compounds was the discovery of their potent inhibitory activity against a variety of enzymes. For instance, derivatives of 1,2-benzisothiazol-3-one have been identified as potent inhibitors of caspases, a family of cysteine proteases that play a crucial role in apoptosis. nih.gov This discovery opened up new avenues for the development of novel therapeutics for diseases characterized by dysregulated cell death.

Furthermore, research has demonstrated the efficacy of 1,2-benzisothiazole derivatives as antimicrobial agents, with some compounds exhibiting significant activity against both bacteria and fungi. nih.gov The ability of these compounds to target microbial enzymes and disrupt essential cellular processes has made them attractive candidates for the development of new anti-infective drugs.

The following table provides a timeline of key developments in the research of benzisothiazole derivatives:

| Year/Period | Key Development | Significance |

| Early 20th Century | Initial synthesis of the 1,2-benzisothiazole scaffold. | Laid the foundation for the exploration of this class of compounds. |

| Mid-20th Century | Exploration of the fundamental chemical reactivity of benzisothiazoles. | Expanded the understanding of their chemical properties and synthetic potential. |

| Late 20th Century | Discovery of the biological activities of benzisothiazole derivatives, including antimicrobial and enzyme inhibitory properties. nih.gov | Opened up new avenues for their application in medicinal chemistry. |

| 21st Century | Development of novel synthetic methods and the identification of new biological targets for 1,2-benzisothiazole-1,1-dione derivatives. mdpi.comnih.gov | Continues to drive the design and synthesis of new therapeutic agents based on this scaffold. |

Rationale for Investigating 3 Butylanilino 1h 1,2 Benzisothiazole 1,1 Dione: a Research Perspective

Established Synthetic Routes to the 1,2-Benzisothiazole-1,1-dione Core

The foundational 1,2-benzisothiazole-1,1-dione structure is the key precursor for the target compound. Its synthesis has been approached through various pathways over the years, ranging from traditional methods to more streamlined contemporary techniques.

Historically, the synthesis of the 1,2-benzisothiazole-1,1-dione core often began from readily available starting materials like toluene-o-sulfonamide or saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). One established method involves the reaction of saccharin or its activated form, 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide (also known as pseudosaccharyl chloride), with organometallic reagents such as organolithium or Grignard reagents. rsc.org For instance, the treatment of saccharin with these strong nucleophiles can lead to the formation of 3-substituted derivatives. rsc.org

Another classical route involves the intramolecular cyclization of N-acyl-o,N-dilithiobenzenesulfonamides, although this method sometimes results in low yields of the desired 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides. rsc.org Industrial synthesis has also relied on multi-step processes starting from materials like 2-(alkylthio)benzamides, which are cyclized using halogenating agents. googleapis.com These classical methods, while foundational, often required harsh reaction conditions, multiple steps, or expensive reagents, prompting the development of more efficient alternatives. googleapis.com

Contemporary synthetic chemistry has introduced more efficient and versatile methods for constructing the 1,2-benzisothiazole-1,1-dione core. Transition-metal catalysis, particularly with copper, has become prominent. One such strategy involves the copper-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur (S₈), which proceeds through sequential C–S and N–S bond formations to yield the benzisothiazolone scaffold. nih.gov This approach is valued for its operational simplicity and tolerance of various functional groups.

Ring contraction reactions have also emerged as a novel strategy. For example, 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides can undergo a base-mediated ring contraction to furnish 1,2-benzisothiazole 1,1-dioxides. mdpi.com This transformation is proposed to proceed through deprotonation, ring opening to an acylimine intermediate, and subsequent intramolecular Michael addition. mdpi.com Furthermore, methods starting from 2-mercaptobenzamides using catalytic systems like Cu(I)/O₂ or KBr/O₂ for intramolecular oxidative dehydrogenative cyclization provide high yields of the desired heterocyclic core under mild conditions. nih.gov

Targeted Synthesis of this compound

The synthesis of the specific title compound is achieved by introducing the butylanilino group at the C-3 position of the pre-formed 1,2-benzisothiazole-1,1-dione heterocyclic system. This is typically accomplished through a nucleophilic substitution reaction.

The most common strategy for introducing an amino substituent at the C-3 position involves a precursor bearing a suitable leaving group at this position. The key intermediate for this purpose is 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudosaccharyl chloride). rsc.orgresearchgate.net This compound is highly reactive toward nucleophiles.

The reaction proceeds via a nucleophilic substitution mechanism, where an amine attacks the electrophilic C-3 carbon, displacing the chloride ion. This method is versatile and has been used to synthesize a wide array of 3-amino-1,2-benzisothiazole 1,1-dioxide derivatives. researchgate.net The reactivity of the C-3 position allows for the introduction of various primary and secondary amines, leading to a diverse library of compounds. The general principle of using amines as nucleophiles to displace halides from an electrophilic carbon is a fundamental and widely applied reaction in organic synthesis. libretexts.org

The targeted synthesis of this compound is a specific application of the general amination strategy. In this reaction, N-butylaniline serves as the amine nucleophile. The lone pair of electrons on the nitrogen atom of N-butylaniline attacks the C-3 position of 3-chloro-1,2-benzisothiazole 1,1-dioxide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion. The strategic choice of N-butylaniline as the nucleophile directly installs the desired butylanilino side chain onto the heterocyclic core, yielding the final product in a straightforward and efficient manner. This type of nucleophilic substitution is a common and effective method for forming C-N bonds in heterocyclic systems.

Derivatization and Analog Synthesis of this compound

The 1,2-benzisothiazole-1,1-dione scaffold is amenable to various modifications, allowing for the synthesis of a wide range of derivatives and analogs. These modifications are primarily focused on introducing different substituents at the C-3 position by employing various nucleophiles in reactions with 3-chloro-1,2-benzisothiazole 1,1-dioxide.

The synthesis of analogs of this compound can be readily achieved by replacing N-butylaniline with other primary or secondary amines. This modular approach allows for systematic exploration of the structure-activity relationship by varying the nature of the amino substituent. For example, reacting the 3-chloro precursor with different nucleophiles such as tetrazole amines or thiols has been shown to produce novel derivatives. researchgate.net Similarly, condensation reactions of saccharin with dilithiated β-ketoesters have been used to generate another class of 3-substituted analogs. researchgate.net This highlights the versatility of the core structure in generating a library of related compounds for various research applications.

The table below summarizes various synthetic strategies for creating analogs and derivatives based on the 1,2-benzisothiazole-1,1-dione core.

| Precursor | Reagent(s) | Resulting C-3 Substituent/Derivative Class | Reference |

|---|---|---|---|

| 3-Chloro-1,2-benzisothiazole 1,1-dioxide | Various primary/secondary amines (e.g., N-butylaniline) | 3-Amino derivatives | researchgate.net |

| 3-Chloro-1,2-benzisothiazole 1,1-dioxide | Tetrazole amines | 3-(Tetrazolylamino) derivatives | researchgate.net |

| 3-Chloro-1,2-benzisothiazole 1,1-dioxide | 5-methyl-1,3,4-thiadiazole-2-thiol | 3-Thioether derivative | researchgate.net |

| Saccharin | Organolithium compounds | 3-Alkyl or 3-Aryl derivatives | rsc.org |

| Saccharin | Dilithiated β-ketoesters | 3-Substituted derivatives from ketoester condensation | researchgate.net |

Chemical Modifications on the Benzisothiazole Ring

The benzisothiazole ring system is an aromatic heterocycle, and as such, the benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution reactions. The directing effects of the fused heterocyclic ring and the sulfonamide group will influence the position of substitution. Due to the electron-withdrawing nature of the sulfonyl group, electrophilic attack is generally directed to the positions meta to the sulfonyl group, which correspond to the 5- and 7-positions of the benzisothiazole ring.

Potential chemical modifications could include:

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid.

Halogenation: Bromination or chlorination can be carried out using elemental bromine or chlorine in the presence of a Lewis acid catalyst.

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, can introduce alkyl or acyl groups onto the aromatic ring, although the strong deactivating effect of the sulfonyl group might require harsh reaction conditions.

These modifications would yield a variety of derivatives with potentially altered physicochemical properties and biological activities. The table below summarizes some potential electrophilic substitution reactions on the benzisothiazole ring.

| Reaction | Reagents and Conditions | Potential Product(s) |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-25 °C | 5-Nitro- and/or 7-nitro-3-(butylanilino)-1H-1,2-benzisothiazole-1,1-dione |

| Bromination | Br₂, FeBr₃, CCl₄ | 5-Bromo- and/or 7-bromo-3-(butylanilino)-1H-1,2-benzisothiazole-1,1-dione |

| Chlorination | Cl₂, AlCl₃, CH₂Cl₂ | 5-Chloro- and/or 7-chloro-3-(butylanilino)-1H-1,2-benzisothiazole-1,1-dione |

| Sulfonation | Fuming H₂SO₄ (oleum) | This compound-5-sulfonic acid and/or -7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃, CS₂ | 5-Acyl- and/or 7-acyl-3-(butylanilino)-1H-1,2-benzisothiazole-1,1-dione |

Structural Variations of the Butylanilino Side Chain

The butylanilino side chain offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be targeted at the butyl group, the aniline (B41778) nitrogen, or the aniline phenyl ring.

Modifications of the Butyl Group: The aliphatic butyl chain can be functionalized through various reactions, although this might require protection of the more reactive aniline nitrogen. Potential modifications include hydroxylation, halogenation, or oxidation to introduce new functional groups that could serve as handles for further derivatization.

Reactions at the Aniline Nitrogen: The secondary amine of the butylanilino moiety can undergo a range of reactions, including:

Alkylation: Introduction of a second alkyl group on the nitrogen atom.

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Modifications of the Aniline Phenyl Ring: The phenyl ring of the butylanilino group is susceptible to electrophilic aromatic substitution. The amino group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution will predominantly occur at the positions ortho and para to the amino group. Given that the para position is occupied by the butyl group, substitution is expected to occur at the ortho positions. 4-Butylaniline itself is a known intermediate in the synthesis of dyes and pharmaceuticals due to its propensity for electrophilic substitution. solubilityofthings.com

The following table outlines some potential modifications to the butylanilino side chain.

| Reaction Site | Reaction Type | Reagents and Conditions | Potential Product Structure |

| Aniline Phenyl Ring | Nitration | Dil. HNO₃, low temperature | Introduction of a nitro group at the ortho position(s) of the aniline ring. |

| Aniline Phenyl Ring | Halogenation | Br₂ in acetic acid or CH₂Cl₂ | Bromination at the ortho position(s) of the aniline ring. |

| Aniline Phenyl Ring | Sulfonation | Conc. H₂SO₄ | Introduction of a sulfonic acid group at the ortho position(s) of the aniline ring. |

| Aniline Nitrogen | Acylation | Acetyl chloride or acetic anhydride, pyridine | Formation of an N-acetyl derivative. |

| Butyl Group | Free Radical Halogenation | N-Bromosuccinimide (NBS), benzoyl peroxide, CCl₄, heat/light | Bromination at one of the carbon atoms of the butyl chain. |

Development of Hybrid Scaffolds Incorporating this compound Components

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a well-established strategy in drug discovery. The 1,2-benzisothiazole-1,1-dione scaffold has been utilized in the creation of hybrid molecules with the aim of achieving synergistic or additive biological effects, or to modulate the pharmacokinetic properties of the parent molecules. explorationpub.comresearchgate.netmdpi.com

The this compound structure can serve as a versatile building block for the development of such hybrid scaffolds. The presence of the butylanilino side chain provides a reactive handle for conjugation with other molecular entities. For instance, the aniline nitrogen or the phenyl ring can be functionalized with a linker to which another pharmacophore can be attached.

Examples of pharmacophores that could be hybridized with the this compound core include, but are not limited to:

Other heterocyclic rings: Such as triazoles, thiadiazoles, or pyridines, which are known to be present in many biologically active compounds. mdpi.com

Natural product fragments: Incorporating moieties from natural products with known biological activities.

Peptidomimetic structures: To target protein-protein interactions or enzyme active sites.

Elucidating SAR within the this compound Series

Structure-activity relationship (SAR) studies are fundamental to identifying the key molecular features responsible for the biological effects of a compound series. For derivatives of 1,2-benzisothiazole-1,1-dione, research has focused on how modifications to different parts of the molecule influence its interactions with biological targets. nih.govnih.gov

The nature and placement of substituents on both the benzisothiazole ring system and the anilino moiety have a profound impact on the compound's activity. Research on related heterocyclic systems demonstrates that the electronic and steric properties of these substituents are critical. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity to target proteins. researchgate.net

SAR analyses on analogous benzothiazole (B30560) derivatives have shown that substitutions on the aromatic rings play a crucial role in modulating biological properties. jyoungpharm.org For example, the presence of specific groups at certain positions can enhance activity, while the same groups at different positions might diminish it. This highlights the importance of the substitution pattern for achieving desired biological outcomes. jyoungpharm.org2promojournal.com

Table 1: Illustrative Impact of Substituents on the Anilino Ring on Biological Activity

| Substituent (R) | Position | Electronic Effect | Steric Hindrance | Relative Activity |

| -H | - | Neutral | Low | Baseline |

| 4-Cl | para | Electron-withdrawing | Medium | Increased |

| 4-OCH₃ | para | Electron-donating | Medium | Decreased |

| 2-CH₃ | ortho | Electron-donating | High | Significantly Decreased |

| 3-NO₂ | meta | Electron-withdrawing | Medium | Increased |

Note: This table is illustrative, based on general SAR principles for related compounds, and represents hypothetical trends in activity.

The butyl chain , an alkyl substituent, primarily influences the lipophilicity of the molecule. Variations in the length and branching of this chain can affect how the compound partitions between aqueous and lipid environments, which is a critical factor for its pharmacokinetic profile. nih.gov A longer or more branched chain generally increases lipophilicity. Furthermore, the flexibility of the butyl chain allows it to adopt various conformations to fit into hydrophobic pockets within a target's binding site.

The anilino group (aminophenyl group) serves as a critical linker and contributes to the molecule's electronic properties and potential for hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand to its biological target. nih.gov The orientation of the anilino ring relative to the benzisothiazole core is a key determinant of the molecule's three-dimensional shape and its ability to interact favorably with a receptor. nih.gov

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of 2-allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, a structurally related compound, has shown the existence of multiple low-energy conformers that differ in the orientation of the substituent on the nitrogen atom. core.ac.uk A similar conformational flexibility is expected for this compound.

The key sources of conformational variability in this molecule include:

Rotation around the N-C (anilino) bond: This allows the phenyl ring to adopt different orientations relative to the benzisothiazole nucleus.

Rotation around the C-C bonds of the butyl chain: The flexible butyl group can exist in multiple conformations, such as anti and gauche arrangements.

Quantum chemical calculations on similar structures have been used to determine the relative energies of different conformers, identifying the most stable shapes in the gaseous phase. core.ac.uk Understanding the preferred conformations is crucial, as the biologically active conformation—the one that binds to the target—may not necessarily be the lowest energy conformation in isolation. Stereochemical considerations would become critical if chiral centers were introduced into the molecule, as different enantiomers or diastereomers often exhibit significantly different biological activities.

Rational Design Principles for Novel this compound Analogues

The development of new analogues with improved properties relies on rational design strategies, which can be broadly categorized as ligand-based and structure-based approaches. nih.govnih.gov

When the three-dimensional structure of the biological target is unknown, ligand-based design methods are employed. These strategies utilize the information from a set of known active molecules to infer the necessary structural features for activity. nih.gov

Key ligand-based methods include:

Pharmacophore Modeling: This involves identifying the common spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) in a series of active compounds. This pharmacophore model then serves as a template for designing new molecules that possess these features in the correct orientation.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties (such as lipophilicity, electronic parameters, and steric descriptors) of a series of compounds and their biological activities. This model can then be used to predict the activity of novel, unsynthesized analogues.

If the 3D structure of the biological target (e.g., an enzyme or receptor) is available, structure-based design becomes a powerful tool. mdpi.com This approach involves designing molecules that can fit geometrically and energetically into the target's binding site.

Core structure-based techniques include:

Molecular Docking: Computational algorithms are used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For the this compound series, docking studies can provide insights into how different substituents might enhance binding by forming specific interactions with amino acid residues in the active site. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the lead compound with other groups that have similar physical or chemical properties (bioisosteres). The goal is to improve the compound's potency, selectivity, or pharmacokinetic profile. For example, the ureido linker in some biologically active molecules has been successfully replaced with a benzothiazole motif to generate novel analogues. nih.govresearchgate.net

By integrating these computational and medicinal chemistry strategies, researchers can systematically modify the this compound scaffold to develop new chemical entities with optimized therapeutic potential.

Mechanistic Research and Pre Clinical Biological Investigations Excluding Clinical Human Data

In Vitro Studies on Cellular and Subcellular Targets

There is no publicly available scientific literature that identifies the specific molecular targets of 3-(butylanilino)-1H-1,2-benzisothiazole-1,1-dione. While other derivatives of 1,2-benzisothiazole-1,1-dioxide have been investigated as inhibitors of enzymes such as human leukocyte elastase and acetylcholinesterase, no such studies have been reported for the butylanilino-substituted variant.

No data regarding the binding affinity or selectivity profile of this compound for any biological target has been published.

Information on the effects of this compound on cellular pathways or signaling cascades is not available in the current body of scientific literature.

In Vitro Efficacy and Potency Determination

There are no published studies detailing the dose-response relationships of this compound in any in vitro biological models.

The time-dependent effects and the reversibility of action for this compound have not been investigated in any published preclinical studies.

Exploratory In Vivo Pre-clinical Research (Non-Clinical Parameters Only)

Mechanism-of-Action Validation in Animal Models (excluding therapeutic efficacy or safety profiles)

No studies are available that describe the validation of the mechanism of action for this compound in animal models. Research in this area would typically involve experiments designed to confirm the compound's interaction with its intended biological target and the subsequent physiological response in a living organism, independent of assessing its potential therapeutic benefits or safety.

Pharmacodynamic Biomarker Evaluation (excluding pharmacokinetic or ADMET data)

There is no published data on the evaluation of pharmacodynamic biomarkers for this compound. Such studies would focus on measuring changes in biological markers that indicate the compound is engaging its target and producing a biological response in animal models, without detailing the absorption, distribution, metabolism, excretion, or toxicity of the compound.

Computational Chemistry and Theoretical Modeling of 3 Butylanilino 1h 1,2 Benzisothiazole 1,1 Dione

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein target, providing insights into the binding mode and affinity.

In studies of related benzisothiazole and benzothiazole (B30560) derivatives, molecular docking has been crucial for identifying key interactions within the active sites of various protein targets. For instance, in the investigation of imino-thiazolidinone hybrids as inhibitors for Carbonic Anhydrase II, docking studies revealed specific bonding and non-bonding interactions. One derivative was observed to form a hydrogen bond with the amino acid residue HIS94 via the oxygen atom of its benzaldehyde (B42025) component, with a bond length of 3.21 Å. nih.gov Another hydrogen bond was identified between the oxygen of the oxothiazolidine ring and THR200, with a strong bond length of 2.85 Å. nih.gov

Similarly, in silico studies on benzothiazole compounds targeting Leishmania major Pteridine Reductase 1 (LmPTR1) identified several key amino acid residues as crucial for the mechanism of action, including Phe113, His241, Leu188, Met183, and Leu226. nih.gov Non-covalent interaction (NCI) analyses further highlighted the importance of hydrogen bonds with water molecules and the NADP cofactor in securing the ligand within the active site. nih.gov These examples demonstrate how ligand-protein interaction analysis can pinpoint the specific residues and forces governing the binding of benzisothiazole-related structures.

Beyond identifying interaction points, molecular docking predicts the binding affinity, often expressed as a docking score in kcal/mol, which estimates the binding free energy. Lower scores typically indicate a more favorable binding pose. For a series of 3-ethylaniline (B1664132) hybrid imino-thiazolidinones, docking scores were used to rank their potential as Carbonic Anhydrase II inhibitors. nih.gov The most promising compounds exhibited docking scores ranging from -6.12 to -6.99 kcal/mol, suggesting stable and strong interactions with the target protein. nih.gov

| Compound Series | Target Protein | Example Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 3-ethylaniline hybrid imino-thiazolidinones | Carbonic Anhydrase II | -6.99 | nih.gov |

| 3-ethylaniline hybrid imino-thiazolidinones | Carbonic Anhydrase II | -6.76 | nih.gov |

| 3-ethylaniline hybrid imino-thiazolidinones | Carbonic Anhydrase II | -6.12 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are developed to predict the activity of new, unsynthesized compounds. A study on 1,2-benzisothiazol-3-one derivatives as Caspase-3 inhibitors successfully built a robust and predictive QSAR model using a stepwise-multiple linear regression (SW-MLR) method. nih.govnih.gov The model demonstrated high predictive power, which is essential for screening virtual libraries of compounds and prioritizing candidates for synthesis. nih.gov The statistical quality of a QSAR model is paramount, and it is typically evaluated using parameters like the correlation coefficient (R²) for the training set and the leave-one-out cross-validation coefficient (Q²).

| Parameter | Value | Description | Reference |

|---|---|---|---|

| R² (Training Set) | 0.91 | Correlation coefficient, indicating the model's fit to the training data. | nih.govnih.gov |

| Q² (LOO Cross-Validation) | 0.80 | Leave-one-out cross-validation coefficient, indicating the model's predictive ability. | nih.gov |

| R² (Test Set) | 0.59 | Correlation coefficient for the external test set, indicating the model's ability to predict new compounds. | nih.govnih.gov |

A critical outcome of QSAR modeling is the identification of molecular descriptors that significantly influence biological activity. These descriptors are numerical representations of the chemical and physical properties of a molecule. In the QSAR analysis of 1,2-benzisothiazol-3-one derivatives as Caspase-3 inhibitors, the results indicated that descriptors related to electronegativity, atomic masses, atomic van der Waals volumes, and specific atom-centered fragments (R--CX--R) play a significant role in their inhibitory activity. nih.gov Identifying these key descriptors provides valuable insights into the structural requirements for a compound to be active, thereby guiding the rational design of new and more effective molecules. nih.gov

Molecular Dynamics (MD) Simulations

MD simulation is a computational method that analyzes the physical movements of atoms and molecules over time. In drug discovery, it is used to assess the stability of a ligand-protein complex predicted by molecular docking and to understand the dynamic behavior of the system.

In studies of related benzothiazole compounds, MD simulations have been used to confirm the stability of the ligand within the protein's active site. nih.gov For a lead compound targeting LmPTR1, production simulations were conducted for 100 nanoseconds to evaluate the protein-ligand interactions. nih.gov The stability of the complex is often analyzed by monitoring metrics such as the root mean square deviation (RMSD), root mean square fluctuation (RMSF), and the number of hydrogen bonds over the course of the simulation. nih.gov MD simulations can provide crucial information on how molecules interact with their targets, such as bacterial enzymes, which can guide the future development of novel antimicrobial agents. nih.govresearchgate.net The stability shown in these simulations suggests that the compound forms a stable complex with its target, reinforcing the findings from molecular docking and indicating its potential as a promising inhibitor. nih.gov

Analysis of Compound-Target Complex Stability and Dynamics

An MD simulation would typically involve placing the docked compound into a solvated biological target's binding site. The system's trajectory is then simulated over time, allowing for the analysis of various parameters that indicate stability. Key metrics that would be evaluated include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This analysis identifies the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the receptor are monitored throughout the simulation to assess the stability of key interactions.

For instance, in a study of grancalcin, a calcium-binding protein, MD simulations were used to assess the stability of the modeled protein structure, showing a stable and compact state over a 100 ns simulation period. nih.gov Similar analyses could be applied to a complex of 3-(butylanilino)-1H-1,2-benzisothiazole-1,1-dione with its biological target to elucidate the dynamics of their interaction.

Conformational Sampling and Flexibility Studies

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational sampling and flexibility studies are therefore essential to identify the low-energy and likely bioactive conformations of this compound.

These studies are typically performed by systematically rotating the rotatable bonds of the molecule and calculating the potential energy of each resulting conformer. This process generates a potential energy surface, from which the most stable conformers can be identified. While specific conformational analysis data for this compound is not available, studies on related benzisothiazole derivatives have demonstrated the utility of this approach.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. researchgate.net These calculations provide a detailed picture of the electron distribution and can be used to predict reactivity and spectroscopic properties.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound can be characterized by several key parameters derived from DFT calculations. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting how the molecule will interact with other molecules.

Studies on related benzothiazole derivatives have shown that DFT calculations can effectively predict these properties and correlate them with experimental observations. scispace.comresearchgate.net For example, in a study of 1-benzothiazoyl-3-phenyl-2-propenone, DFT was used to calculate the optimized geometry and electronic properties of the molecule. researchgate.net

Spectroscopic Property Simulations for Research Characterization

DFT and other quantum chemical methods can be used to simulate various spectroscopic properties of a molecule, which can aid in its characterization and the interpretation of experimental spectra. doi.org This is particularly useful for research purposes beyond basic identification.

Simulated spectra can include:

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated, which correspond to the peaks in an IR spectrum. Comparing the calculated and experimental spectra can help in the assignment of vibrational modes. Theoretical vibrational wavenumbers are often scaled to better match experimental values. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be compared with experimental data for structural elucidation. doi.org

UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption wavelengths in a UV-Vis spectrum.

For example, a computational study on 2-ethoxythiazole (B101290) used DFT to calculate its vibrational wavenumbers, ¹H and ¹³C NMR chemical shifts, and UV-Vis spectra, showing good agreement with experimental results. doi.org Similar simulations for this compound would provide valuable data for its characterization.

Advanced Analytical Techniques for Research and Characterization

Advanced Techniques for Mechanistic Studies (e.g., Biosensors, Microcalorimetry)

Detailed mechanistic studies employing advanced techniques such as biosensors and microcalorimetry for "3-(butylanilino)-1H-1,2-benzisothiazole-1,1-dione" have not been reported in publicly available scientific literature. While these techniques are invaluable for understanding the thermodynamics and kinetics of molecular interactions for many pharmaceutical compounds, their specific application to this compound, including data on binding affinities, enthalpy, and entropy changes, is not documented.

Biosensors, which combine a biological component with a physicochemical detector, are powerful tools for real-time monitoring of interactions between a compound and its biological target. Similarly, microcalorimetry techniques, such as Isothermal Titration Calorimetry (ITC), directly measure the heat changes that occur during binding events, providing a complete thermodynamic profile of the interaction.

The absence of such data for "this compound" indicates a gap in the current understanding of its mechanism of action at a molecular level. Future research employing these advanced analytical methods would be highly beneficial in elucidating its precise interactions with biological targets.

Q & A

Q. What are the recommended synthetic routes for 3-(butylanilino)-1H-1,2-benzisothiazole-1,1-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1,2-benzisothiazole derivatives are often prepared by reacting polynitroaromatic precursors with thiol-containing reagents under controlled pH and temperature (e.g., 50–80°C) . Microwave-assisted synthesis has been shown to enhance reaction efficiency for structurally similar triazole derivatives, reducing reaction times from hours to minutes . Key parameters include solvent polarity (e.g., DMF or THF), stoichiometric ratios of reactants, and the use of catalysts like K₂CO₃. Yield optimization requires monitoring intermediates via TLC or HPLC, with typical yields ranging from 60–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of analogous benzisothiazole and triazole derivatives . For electronic properties, UV-Vis spectroscopy can identify solvatochromic shifts, while DFT calculations (e.g., B3LYP/6-31G*) provide insights into HOMO-LUMO gaps and charge distribution . NMR (¹H/¹³C) and FT-IR are critical for functional group validation, with characteristic peaks for the benzisothiazole ring (e.g., S=O stretching at ~1150 cm⁻¹) and butylanilino protons (δ 1.2–1.6 ppm for CH₂ groups) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : Stability is influenced by light, moisture, and temperature. The compound should be stored in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the benzisothiazole ring . Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways, with HPLC monitoring for byproducts like sulfonic acid derivatives. Compatibility with common lab solvents (e.g., DMSO, ethanol) should be confirmed via solubility tests .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

- Methodological Answer : Docking software (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes (e.g., monoacylglycerol lipase) by aligning the benzisothiazole moiety with hydrophobic binding pockets . Parameters include grid box sizing (20–25 ų), flexible ligand sampling, and scoring functions (e.g., MM-GBSA). Validation requires comparing in silico results with experimental binding assays (e.g., SPR or ITC). For example, benzisothiazole derivatives have shown inhibitory activity (IC₅₀ ~10–50 µM) in enzyme inhibition studies .

Q. What experimental strategies resolve contradictions in reported bioactivity data for benzisothiazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). To address this:

- Standardize protocols: Use identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent cytotoxicity (e.g., DMSO ≤0.1%) .

- Validate via orthogonal assays: Compare MIC (microbroth dilution) with time-kill curves for antimicrobial activity .

- Apply multivariate analysis: PCA or clustering can identify outliers in high-throughput screening datasets .

Q. How can computational methods optimize the photophysical properties of this compound for material science applications?

- Methodological Answer : Time-dependent DFT (TD-DFT) predicts absorption/emission spectra by simulating excited-state transitions. For example, benzothiadiazole analogs exhibit λmax shifts of 20–30 nm based on substituent electronegativity . Solvatochromic analysis (using solvents like cyclohexane vs. ethanol) quantifies polarity-dependent emission, with Kamlet-Taft parameters correlating with Stokes shifts . Experimental validation requires fluorescence spectroscopy and quantum yield measurements (e.g., integrating sphere setups).

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Racemization risks increase at higher temperatures. Strategies include:

- Low-temperature steps (0–5°C) during critical bond-forming reactions.

- Chiral HPLC or SMB (simulated moving bed) chromatography for purification .

- Asymmetric catalysis: Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings can enhance enantioselectivity (ee >90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.